molecular formula C5H3ClN2S B1608918 2-(2-Chlorothiazol-5-yl)acetonitrile CAS No. 865660-15-7

2-(2-Chlorothiazol-5-yl)acetonitrile

Cat. No. B1608918
M. Wt: 158.61 g/mol
InChI Key: UPQIAUIQQFKKBX-UHFFFAOYSA-N
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Description

“2-(2-Chlorothiazol-5-yl)acetonitrile” is a chemical compound with the CAS Number: 865660-15-7 . It has a molecular weight of 158.61 and its IUPAC name is (2-chloro-1,3-thiazol-5-yl)acetonitrile .


Molecular Structure Analysis

The InChI code for “2-(2-Chlorothiazol-5-yl)acetonitrile” is 1S/C5H3ClN2S/c6-5-8-3-4(9-5)1-2-7/h3H,1H2 . This indicates that the compound contains carbon ©, hydrogen (H), chlorine (Cl), nitrogen (N), and sulfur (S) atoms.


Physical And Chemical Properties Analysis

“2-(2-Chlorothiazol-5-yl)acetonitrile” is a solid at room temperature . It should be stored in an inert atmosphere at 2-8°C .

Scientific Research Applications

Synthesis and Characterization

2-(2-Chlorothiazol-5-yl)acetonitrile serves as a key intermediate in the synthesis of various heterocyclic compounds. For instance, it has been utilized in the preparation of 5-substituted-4-chloro-1,2,3-dithiazolium salts, which are further transformed into 4-substituted-3-chloro-1,2,5-thiadiazoles through treatment with aqueous ammonia. These reactions propose mechanisms for the formation of complex structures, highlighting the versatility of 2-(2-Chlorothiazol-5-yl)acetonitrile in synthetic organic chemistry (Koutentis, 2005).

Medicinal Chemistry

In medicinal chemistry, 2-(2-Chlorothiazol-5-yl)acetonitrile derivatives have shown potential as potent and selective inhibitors of the c-Jun N-terminal kinase (JNK), which is implicated in various diseases related to cell death and inflammation. A series of (benzothiazol-2-yl)acetonitrile derivatives were identified as effective JNK inhibitors, demonstrating the therapeutic potential of compounds derived from 2-(2-Chlorothiazol-5-yl)acetonitrile (Gaillard et al., 2005).

Material Science and Coordination Chemistry

In the field of material science and coordination chemistry, 2-(2-Chlorothiazol-5-yl)acetonitrile and its derivatives have been involved in the synthesis of complex structures such as Re(I)(tricarbonyl) complexes with various ligands. These complexes exhibit unique electrochemical and spectroscopic properties, making them interesting subjects for studies on electronically excited states and their potential applications in materials science (Czerwieniec et al., 2005).

Anti-Tumor Activities

Some derivatives of 2-(2-Chlorothiazol-5-yl)acetonitrile have been synthesized and evaluated for their anti-tumor activities. These compounds have shown significant inhibitory effects against various cancer cell lines, demonstrating the potential of 2-(2-Chlorothiazol-5-yl)acetonitrile derivatives in the development of new anticancer agents (Wardakhan et al., 2011).

Photophysical Studies

The study of 2-(2-Chlorothiazol-5-yl)acetonitrile derivatives in polar solvents like acetonitrile has revealed complex branching of reaction pathways, including excited-state intramolecular hydrogen transfer and intramolecular twisting. Such studies provide insights into the dynamic behavior of these compounds under various conditions, contributing to the understanding of their photophysical properties (Mohammed et al., 2011).

Safety And Hazards

The compound has been classified with the GHS06 pictogram, indicating that it is toxic . The hazard statements associated with it are H301 (Toxic if swallowed), H311 (Toxic in contact with skin), and H331 (Toxic if inhaled) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .

properties

IUPAC Name

2-(2-chloro-1,3-thiazol-5-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3ClN2S/c6-5-8-3-4(9-5)1-2-7/h3H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPQIAUIQQFKKBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=N1)Cl)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40363065
Record name 2-(2-chloro-1,3-thiazol-5-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40363065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Chlorothiazol-5-yl)acetonitrile

CAS RN

865660-15-7
Record name 2-(2-chloro-1,3-thiazol-5-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40363065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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